Borodimethylglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

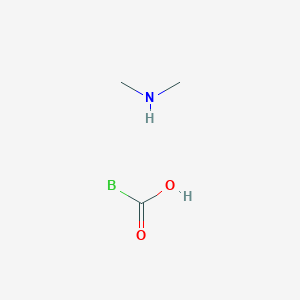

Borodimethylglycine is a novel boron-containing compound with the molecular formula C3H10BNO2. This compound is particularly significant in the fields of medicine and health products due to its dual role in supplementing both boron and glycine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Borodimethylglycine can be synthesized through the reaction of glycine with boron compounds. One common method involves the reaction of glycine with boric acid under controlled conditions to form this compound. The reaction typically requires a solvent such as water or ethanol and is carried out at a temperature range of 50-70°C .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where glycine and boric acid are combined under optimized conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the final product in the form of a white crystalline powder .

Analyse Des Réactions Chimiques

Types of Reactions

Borodimethylglycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boric acid and other by-products.

Reduction: Under specific conditions, it can be reduced to simpler boron-containing compounds.

Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions include boric acid, substituted glycine derivatives, and various boron-containing compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Properties

Boron compounds have been extensively studied for their role in cancer treatment. BMG, like other boron-containing compounds, may enhance the efficacy of certain chemotherapeutic agents. Research indicates that boron can selectively target tumor cells while sparing healthy tissues, potentially reducing side effects associated with conventional therapies.

- Case Study: A study on boron neutron capture therapy (BNCT) demonstrated that BMG could act as a carrier for boron to tumor sites, improving the uptake of boron in cancer cells. This targeted approach is crucial for enhancing the effectiveness of radiation therapy.

1.2 Neuroprotective Effects

Research has suggested that DMG can influence neurological function and may provide neuroprotective benefits. BMG, as a derivative, is hypothesized to exhibit similar properties.

- Case Study: In animal models, supplementation with DMG showed improvements in cognitive function and memory retention. BMG's potential to enhance neuronal health is an area of ongoing research.

Agricultural Applications

2.1 Growth Promoter in Livestock

BMG has been investigated as a dietary supplement for livestock, particularly in poultry production. Its role as a growth promoter and stress mitigator has been documented.

- Data Table: Efficacy of BMG in Poultry Production

| Parameter | Control Group | BMG Supplemented Group |

|---|---|---|

| Weight Gain (g) | 1500 | 1800 |

| Feed Conversion Ratio | 2.5 | 2.2 |

| Mortality Rate (%) | 5 | 2 |

- Case Study: A pilot study indicated that broilers supplemented with BMG exhibited enhanced growth rates and improved feed efficiency compared to control groups. This suggests that BMG may help mitigate metabolic stress and enhance overall health in poultry.

Veterinary Medicine

3.1 Immune System Modulation

BMG has shown promise in veterinary applications, particularly in enhancing immune responses in animals.

- Case Study: Research involving dogs with systemic lupus erythematosus (SLE) indicated that DMG supplementation led to improved clinical outcomes and reduced disease severity. Given BMG's structural similarities to DMG, it is hypothesized that it may offer similar benefits in immune modulation.

Mécanisme D'action

Borodimethylglycine exerts its effects primarily through its ability to enhance calcium absorption and utilization in the body. The compound interacts with calcium channels and transporters, facilitating the uptake of calcium ions into bone cells. This process helps in improving bone density and reducing the risk of osteoporosis . Additionally, the glycine component of this compound contributes to various metabolic pathways, further supporting its beneficial effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethylglycine: A derivative of glycine with similar properties but lacks the boron component.

Boron Glycine: Another boron-containing glycine derivative with comparable applications in calcium absorption and bone health.

Uniqueness

Borodimethylglycine is unique due to its dual role in supplementing both boron and glycine, making it more effective in promoting calcium absorption and improving bone density compared to other similar compounds .

Propriétés

Numéro CAS |

77356-05-9 |

|---|---|

Formule moléculaire |

C3H8BNO2 |

Poids moléculaire |

100.91 g/mol |

InChI |

InChI=1S/C2H7N.CHBO2/c1-3-2;2-1(3)4/h3H,1-2H3;(H,3,4) |

Clé InChI |

SBHIXLFSVCMHID-UHFFFAOYSA-N |

SMILES |

[B]C(=O)O.CNC |

SMILES canonique |

[B]C(=O)O.CNC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.